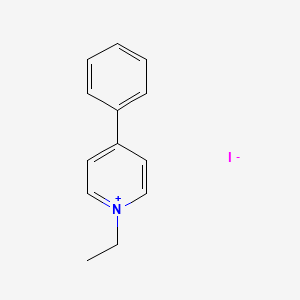
1-Ethyl-4-phenylpyridinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-phenylpyridinium iodide is a useful research compound. Its molecular formula is C13H14IN and its molecular weight is 311.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neuropharmacological Applications
1. Neurotoxicity Studies
EPPI is structurally related to 1-methyl-4-phenylpyridinium (MPP+), a well-documented neurotoxin associated with Parkinson's disease. Research indicates that EPPI may exhibit similar neurotoxic effects, influencing mitochondrial respiration and leading to cellular toxicity, particularly in dopaminergic neurons. Studies have shown that compounds like EPPI can inhibit mitochondrial function, which is critical in understanding their role in neurodegenerative diseases .
2. Mechanistic Studies in Parkinson's Disease
EPPI has been utilized in various models to investigate the mechanisms underlying dopaminergic neuron degeneration. For instance, it has been used to study the activation of caspases and protein kinase C pathways, which are crucial in neuronal apoptosis. The compound's effects on synaptic transmission and its interactions with neurotransmitter systems have been pivotal in elucidating the pathophysiology of Parkinson's disease .
Material Science Applications
1. Synthesis of Functional Materials
EPPI can serve as a precursor for synthesizing various functional materials due to its unique structural properties. Its ability to form derivatives with varied biological activities makes it a candidate for developing new materials with specific functionalities, such as drug delivery systems or sensors.
2. Ionic Liquids and Conductive Polymers
The ionic nature of EPPI allows it to be explored in the development of ionic liquids and conductive polymers. These materials have applications in electrochemistry and energy storage devices, where ionic conductivity is a critical parameter.
Biochemical Research Applications
1. Cell Viability and Toxicity Assays
EPPI is frequently employed in cell viability assays to assess the cytotoxic effects of various compounds. Its use in conjunction with other neurotoxins like MPP+ helps researchers understand the comparative toxicological profiles of different substances on neuronal cells .
2. Drug Development
Due to its neuroactive properties, EPPI is being investigated for potential therapeutic applications in treating neurodegenerative diseases. The compound's interactions with various biochemical pathways make it a candidate for drug development aimed at mitigating the effects of neuronal damage .
Comparative Analysis of Related Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-Methyl-4-phenylpyridinium (MPP+) | Contains a methyl group instead of an ethyl group | Known neurotoxin linked to Parkinson's disease |
| 1-Ethyl-4-phenylpyridinium (EPPI) | Ethyl group replaces the methyl group | Exhibits different solubility and reactivity |
| 1-Benzyl-4-phenylpyridinium (BPP+) | Benzyl group attached to nitrogen | Potential use in medicinal chemistry |
| 1-(4-Fluorobenzyl)-4-phenylpyridinium | Fluorinated benzyl group enhances electronic properties | Investigated for enhanced biological activity |
Propriétés
Numéro CAS |
39795-01-2 |
|---|---|
Formule moléculaire |
C13H14IN |
Poids moléculaire |
311.16 g/mol |
Nom IUPAC |
1-ethyl-4-phenylpyridin-1-ium;iodide |
InChI |
InChI=1S/C13H14N.HI/c1-2-14-10-8-13(9-11-14)12-6-4-3-5-7-12;/h3-11H,2H2,1H3;1H/q+1;/p-1 |
Clé InChI |
PJJJNBJUCAETAB-UHFFFAOYSA-M |
SMILES |
CC[N+]1=CC=C(C=C1)C2=CC=CC=C2.[I-] |
SMILES canonique |
CC[N+]1=CC=C(C=C1)C2=CC=CC=C2.[I-] |
Pictogrammes |
Acute Toxic; Irritant; Health Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















